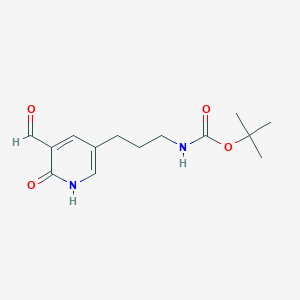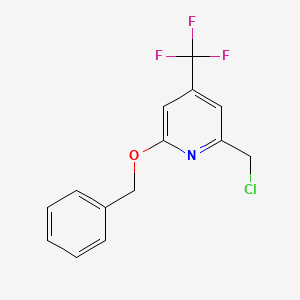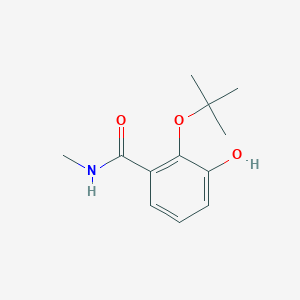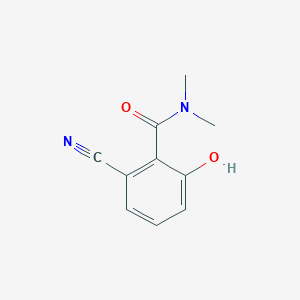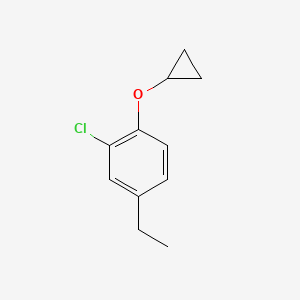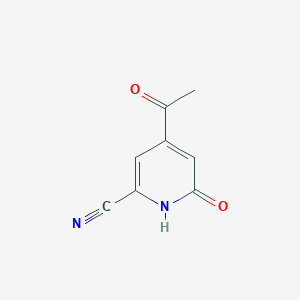
4-Acetyl-6-hydroxypyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-6-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol It is a pyridine derivative, characterized by the presence of an acetyl group at the 4-position, a hydroxyl group at the 6-position, and a carbonitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-hydroxypyridine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinonitrile with acetylacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-Acetyl-6-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-6
特性
分子式 |
C8H6N2O2 |
|---|---|
分子量 |
162.15 g/mol |
IUPAC名 |
4-acetyl-6-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N2O2/c1-5(11)6-2-7(4-9)10-8(12)3-6/h2-3H,1H3,(H,10,12) |
InChIキー |
JEISFNXOZLEFSF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)NC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


